

Spectroscopic Analysis of 7-Methyl-1-benzofuran-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B169774

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **7-Methyl-1-benzofuran-2-carboxylic acid**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific derivative, this document presents a comprehensive analysis based on data from its parent compound, benzofuran-2-carboxylic acid, and established principles of spectroscopic interpretation. The predicted data herein serves as a robust reference for the identification and characterization of **7-Methyl-1-benzofuran-2-carboxylic acid**.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **7-Methyl-1-benzofuran-2-carboxylic acid**. These predictions are derived from the known data of benzofuran-2-carboxylic acid and the expected spectroscopic effects of a methyl substituent on the benzofuran ring system.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~13.5	br s	1H	COOH
~7.7	d	1H	H-4
~7.5	s	1H	H-3
~7.3	t	1H	H-5
~7.1	d	1H	H-6
~2.5	s	3H	CH ₃

Note: The chemical shifts for the aromatic protons are predicted based on the data for benzofuran-2-carboxylic acid, with expected slight upfield or downfield shifts due to the electronic effects of the C-7 methyl group. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be solvent-dependent.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~162	C=O
~155	C-7a
~148	C-2
~130	C-3a
~128	C-5
~125	C-4
~123	C-7
~115	C-6
~112	C-3
~15	CH ₃

Note: The chemical shifts are predicted based on the spectrum of benzofuran-2-carboxylic acid. The C-7 signal is expected to be shifted downfield due to the alpha-effect of the methyl group, and other carbons may experience minor shifts.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~3050	Medium	Aromatic C-H stretch
~2920, ~2850	Medium-Weak	Methyl C-H stretch
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium	Aromatic C=C stretch
~1450	Medium	Methyl C-H bend
~1300	Medium	C-O stretch
~900-650	Strong	Aromatic C-H out-of-plane bend

Note: The IR spectrum is expected to be dominated by the characteristic broad O-H and strong C=O stretching of the carboxylic acid group. The presence of the methyl group will introduce additional C-H stretching and bending vibrations.

Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
176	High	$[M]^+$ (Molecular Ion)
159	Medium	$[M - OH]^+$
131	High	$[M - COOH]^+$
116	Medium	$[M - COOH - CH_3]^+$
103	Medium	$[C_7H_3O]^+$
77	Medium	$[C_6H_5]^+$

Note: The molecular ion peak is expected at m/z 176. Key fragmentation pathways would likely involve the loss of the hydroxyl radical, the carboxylic acid group, and the methyl group from the molecular ion.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are suitable for the analysis of solid organic compounds like **7-Methyl-1-benzofuran-2-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

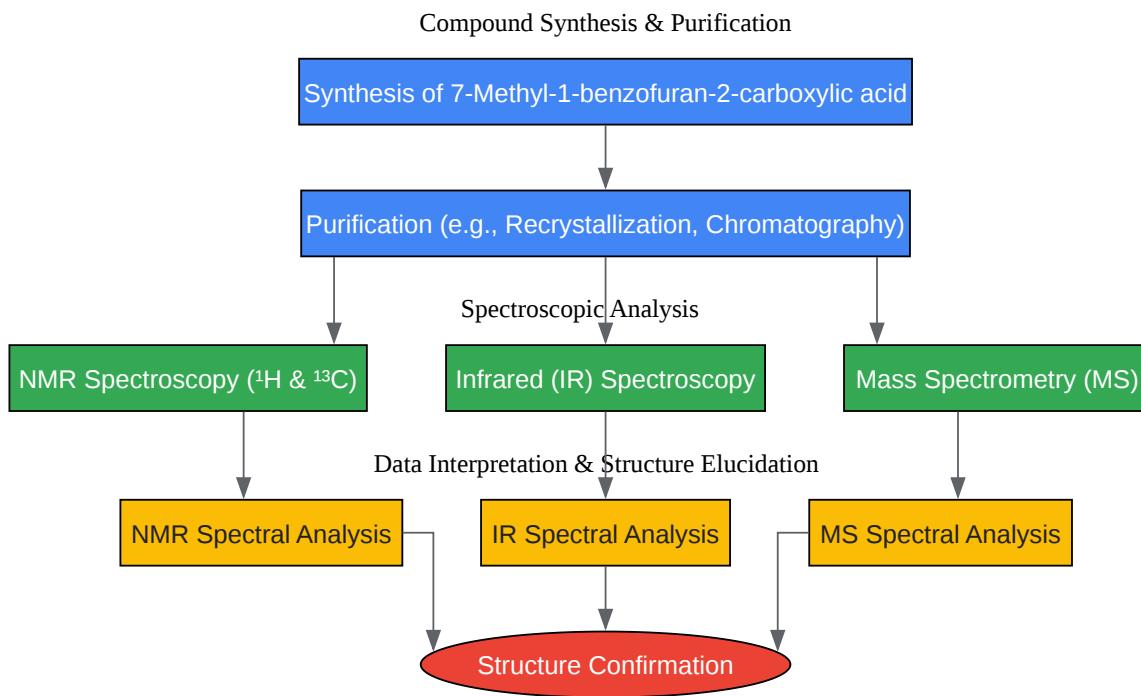
- Sample Preparation:
 - Weigh approximately 5-10 mg of **7-Methyl-1-benzofuran-2-carboxylic acid** into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
- Instrument Setup and Data Acquisition:
 - The NMR spectra should be acquired on a 500 MHz spectrometer.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.

- For ^1H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- For ^{13}C NMR, a proton-decoupled spectrum should be acquired. A larger number of scans will be necessary. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

- Data Processing:
 - Process the raw data by applying a Fourier transform.
 - Phase the spectra and perform a baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ^1H and δ = 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum and determine the multiplicities.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **7-Methyl-1-benzofuran-2-carboxylic acid** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup and Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Acquire a background spectrum of the empty ATR crystal.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.


- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands.

Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of **7-Methyl-1-benzofuran-2-carboxylic acid** in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrument Setup and Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
 - Use a standard electron ionization energy of 70 eV.
 - Acquire the mass spectrum over a mass range of m/z 50-500.
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Compare the observed spectrum with theoretical fragmentation patterns.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of 7-Methyl-1-benzofuran-2-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169774#spectroscopic-data-of-7-methyl-1-benzofuran-2-carboxylic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com